4-(Dibenzylamino)oxane-4-carbonitrile chemical properties
4-(Dibenzylamino)oxane-4-carbonitrile chemical properties
Content Type: Technical Whitepaper & Experimental Guide Subject: Synthetic Methodology, Physicochemical Profile, and Medicinal Chemistry Utility
Executive Summary
4-(Dibenzylamino)oxane-4-carbonitrile (also referred to as 4-(dibenzylamino)tetrahydro-2H-pyran-4-carbonitrile) is a critical gem-disubstituted heterocyclic intermediate. It serves as a "masked" amino acid scaffold, primarily used to synthesize 4-aminotetrahydropyran-4-carboxylic acid derivatives—key bioisosteres for piperidine-based ligands in GPCR drug discovery (e.g., opioid and chemokine receptors).
This guide details the synthesis, reactivity, and handling of this compound, emphasizing the Strecker reaction protocols and the steric challenges inherent to its hydrolysis.
Part 1: Structural Analysis & Physicochemical Profile
The molecule features a tetrahydropyran (oxane) ring geminally substituted at the 4-position with a nitrile group and a bulky dibenzylamino group. This "Thorpe-Ingold" (gem-dimethyl effect analog) substitution pattern imposes significant steric constraints, influencing both its stability and reactivity.
Physicochemical Properties Table
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₂₀H₂₂N₂O | Core stoichiometry.[1] |
| Molecular Weight | 306.41 g/mol | Suitable for fragment-based drug design. |
| LogP (Predicted) | ~4.2 - 4.8 | Highly lipophilic due to dibenzyl protection; requires organic solvents (DCM, EtOAc) for extraction. |
| pKa (Conjugate Acid) | ~5.5 - 6.5 | The amine is less basic than typical tertiary amines due to the electron-withdrawing nitrile and steric bulk. |
| Appearance | White to Off-White Crystalline Solid | Purifiable via recrystallization (EtOH/Hexane). |
| Solubility | Soluble in DCM, CHCl₃, THF; Insoluble in Water | Requires phase-transfer catalysis or homogeneous organic conditions for reaction. |
The Pyran vs. Piperidine Bioisostere
In medicinal chemistry, this scaffold is a direct bioisostere of the N-substituted-4-aminopiperidine core (found in fentanyl and carfentanil).
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Basicity Modulation: The pyran oxygen is an H-bond acceptor but lacks the basicity of the piperidine nitrogen, altering the pKa and reducing lysosomotropic trapping.
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Metabolic Stability: The oxane ring is generally more resistant to oxidative metabolism than the piperidine ring, which often undergoes N-dealkylation.
Part 2: Synthetic Methodology (The Strecker Protocol)[2]
The most robust synthesis route utilizes a modified Strecker Reaction . While aqueous KCN protocols exist, they often suffer from low yields with lipophilic amines like dibenzylamine. The TMSCN (Trimethylsilyl cyanide) method is recommended for its anhydrous conditions and higher efficiency.
Reaction Mechanism & Workflow
The synthesis proceeds via the formation of an iminium ion intermediate, followed by nucleophilic attack by the cyanide.[2]
Figure 1: Mechanistic flow of the Strecker synthesis using TMSCN.
Detailed Protocol: TMSCN Method
Safety Note: TMSCN is volatile and hydrolyzes to HCN. All operations must be performed in a well-ventilated fume hood.
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Reagents:
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Tetrahydro-4H-pyran-4-one (1.0 eq)
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Dibenzylamine (1.05 eq)
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Trimethylsilyl cyanide (TMSCN) (1.2 eq)
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Zinc Iodide (ZnI₂) (0.05 eq, Catalyst) or Acetic Acid (10 mol%)
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Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
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Procedure:
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Step 1: Dissolve tetrahydro-4H-pyran-4-one and dibenzylamine in anhydrous DCM under Nitrogen/Argon atmosphere.
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Step 2: Add the catalyst (ZnI₂ or AcOH). Stir for 15 minutes at room temperature to initiate imine/iminium formation.
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Step 3: Add TMSCN dropwise (Caution: Exothermic).
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Step 4: Stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.
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Step 5 (Quench): Carefully quench with saturated NaHCO₃ solution. Warning: Ensure pH > 9 to prevent HCN evolution.
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Step 6 (Workup): Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Step 7 (Purification): Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).
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Part 3: Reactivity & Transformations
The steric bulk of the dibenzyl group combined with the quaternary center makes the nitrile group extremely resistant to hydrolysis . Standard basic hydrolysis (NaOH/H₂O) often fails.
Reaction Tree
Figure 2: Primary transformation pathways for the nitrile intermediate.[3]
Critical Transformation: Hydrolysis to Amino Acid
To convert the nitrile to the carboxylic acid (e.g., for peptide synthesis), a two-stage acid hydrolysis is often required due to steric hindrance.
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Nitrile to Amide: Treat with conc. H₂SO₄ at 0°C -> RT. The bulky dibenzyl group prevents immediate conversion to the acid.
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Amide to Acid: The resulting amide is extremely stable. Conversion to the acid often requires nitrosation (NaNO₂/H₂SO₄) or high-temperature reflux with 6M HCl, though this risks debenzylation.
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Alternative Strategy: Perform debenzylation (Pd/C, H₂) first. The resulting primary amine is less sterically hindered, allowing easier hydrolysis of the nitrile to the amino acid.
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Part 4: Safety & Handling
Cyanide Management
Even when using TMSCN, the generation of HCN is a risk upon exposure to moisture or acid.
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Detector: Always work with a calibrated HCN monitor.
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Waste: All aqueous waste must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.
Stability[5]
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Moisture: The nitrile is stable to moisture, but the iminium precursors are not. Keep reagents anhydrous.
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Storage: Store at 2–8°C under inert gas.
References
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Strecker Synthesis of Hindered Amines
- Title: "Trimethylsilyl Cyanide: A Reagent for Umpolung of Carbonyl Reactivity"
- Source: Organic Syntheses (General Protocol Adapt
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URL:[Link]
- Pyranone Chemistry & Intermediates: Title: "Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one" Source: BenchChem Applic
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Nitrile Hydrolysis Mechanisms
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Bioisosterism (Pyran vs Piperidine)
Sources
- 1. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
